1,3,6-Trihydroxy-8-n-pentylanthraquinone
Overview
Description
1,3,6-Trihydroxy-8-n-pentylanthraquinone, also known as R1128D, is a chemical compound with the molecular formula C19H18O5 . It is a type of trihydroxyanthraquinone.
Molecular Structure Analysis
The molecular structure of 1,3,6-Trihydroxy-8-n-pentylanthraquinone consists of 19 carbon atoms, 18 hydrogen atoms, and 5 oxygen atoms . The molecular weight is 326.34 .Physical And Chemical Properties Analysis
1,3,6-Trihydroxy-8-n-pentylanthraquinone has a molecular weight of 326.34300 and a density of 1.378g/cm3 . The boiling point is 593.2ºC at 760mmHg . The melting point information is not available .Scientific Research Applications
Pharmacological Activities
1,3,6-Trihydroxy-8-n-pentylanthraquinone, also known as emodin, is a compound extracted from various plants like Rheum palmatum and Aloe vera. It exhibits a range of pharmacological activities including anticancer, anti-inflammatory, antioxidant, antibacterial, antiviral, anti-diabetes, immunosuppressive, and osteogenesis promotion effects. Emodin shows promise in the prevention and therapy of diseases like cancer, myocardial infarction, atherosclerosis, diabetes, acute pancreatitis, asthma, periodontitis, fatty livers, and neurodegenerative diseases (Cui et al., 2020).
Anticancer Effects
Emodin has demonstrated antiproliferative effects on various cancer cell lines. For instance, in human cervical cancer cells, it induces apoptosis through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (Srinivas et al., 2003). Additionally, its anti-cancer properties extend to its ability to suppress tumor growth in hepatocellular carcinoma, pancreatic, breast, colorectal, leukemia, and lung cancers (Shrimali et al., 2013).
Metabolic and Diabetes-Related Effects
Emodin acts as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, influencing adipocyte function and exhibiting anti-diabetic effects. In studies involving ob/ob mice, emodin administration resulted in improved glycemic control (Wang et al., 2012).
Role in Reversing Multidrug Resistance
Certain compounds related to 1,3,6-Trihydroxy-8-n-pentylanthraquinone have shown potential in reversing multidrug resistance (MDR) in cancer therapy. This points towards a potential role of emodin in enhancing the efficacy of chemotherapy (Rauf et al., 2015).
Interaction with Biochemical Pathways
Studies have explored emodin's role in various biochemical pathways. For example, it influences the oxidative process of certain compounds, indicating a potential application in chemical reactions and industrial processes (Ren et al., 2004).
Effect on Blood Glucose and Inflammatory Responses
Emodin demonstrates the ability to modulate blood glucose levels and inflammatory responses, further affirming its potential in treating metabolic and inflammatory disorders (Ding et al., 2008).
properties
IUPAC Name |
1,3,6-trihydroxy-8-pentylanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-3-4-5-10-6-11(20)7-13-16(10)19(24)17-14(18(13)23)8-12(21)9-15(17)22/h6-9,20-22H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAGPGLSSCBBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C2C(=CC(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70159271 | |
Record name | 1,3,6-Trihydroxy-8-n-pentylanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6-Trihydroxy-8-n-pentylanthraquinone | |
CAS RN |
135161-99-8 | |
Record name | 1,3,6-Trihydroxy-8-pentyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135161-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,6-Trihydroxy-8-n-pentylanthraquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135161998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6-Trihydroxy-8-n-pentylanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70159271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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